molecular formula C22H27N3O3S2 B2856112 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide CAS No. 896676-65-6

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

Cat. No. B2856112
CAS RN: 896676-65-6
M. Wt: 445.6
InChI Key: ZSOGOZDZJOOCJA-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide, commonly known as DB772, is a synthetic compound that has shown promising results in scientific research for various applications. This compound belongs to the class of benzothiazole sulfonamides and has been studied for its potential as an anticancer and antiviral agent.

Scientific Research Applications

Anticancer Research

Benzothiazole derivatives have been explored for their anticancer potential. Tiwari et al. (2017) synthesized novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, known for their biological properties, and evaluated their in vitro anticancer activity against several human cancer cell lines. The study found that certain compounds exhibited promising anticancer activity, with GI50 values comparable to the standard drug Adriamycin. This highlights the potential of benzothiazole derivatives in anticancer drug development (Tiwari et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives also play a significant role in the field of corrosion inhibition. Hu et al. (2016) synthesized two benzothiazole derivatives to study their corrosion inhibiting effect against steel in a hydrochloric acid solution. The study demonstrated that these inhibitors offer higher efficiency and stability against steel corrosion compared to previously reported benzothiazole family inhibitors. This suggests their potential application in protecting metal surfaces from corrosion (Hu et al., 2016).

Materials Science

In materials science, the morphology control in polycarbazole-based bulk heterojunction solar cells was studied by Chu et al. (2011), demonstrating the impact of solvent choice on polymer-solvent interaction, polymer chain conformation, and ultimately, the photovoltaic performance of the solar cells. This research underscores the importance of molecular design and processing conditions in the development of high-performance solar cells (Chu et al., 2011).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of benzothiazole derivatives have been extensively investigated. Sindhe et al. (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide using bioactive aromatic heterocyclic carboxylic acids and evaluated their antimicrobial and antioxidant activities. The study found that certain compounds exhibit promising antimicrobial activity against tested microorganisms and significant radical scavenging activity, highlighting the potential of benzothiazole derivatives in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-5-11-25(12-6-2)30(27,28)18-9-7-17(8-10-18)21(26)24-22-23-19-14-15(3)13-16(4)20(19)29-22/h7-10,13-14H,5-6,11-12H2,1-4H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOGOZDZJOOCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

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